
3-Bromo-1,2-propanediol
Overview
Description
3-Bromo-1,2-propanediol (CAS 4704-77-2), also known as α-glycerol monobromide, is a brominated derivative of 1,2-propanediol. Its chemical formula is C₃H₇BrO₂, with a molecular weight of 167.99 g/mol . Structurally, it features a bromine atom at the C3 position and hydroxyl groups at C1 and C2 (SMILES: OCC(O)CBr) . This compound is a colorless to pale yellow liquid with a boiling point of ~113°C, a density of 1.767 g/cm³, and a WGK toxicity rating of 3 (severely hazardous to water) .
Preparation Methods
Ring-Opening of 3-Oxetanol Using CBr₄/PPh₃
Reaction Overview
The most efficient method involves the ring-opening bromination of 3-oxetanol (1) with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) under mild conditions . This approach achieves an 81% isolated yield of this compound (3) through a regioselective process that diverges from the classical Appel reaction pathway .
Mechanistic Insights
The reaction proceeds via a nucleophilic ring-opening mechanism (Scheme 1) :
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Deprotonation : CBr₃⁻ abstracts a proton from 3-oxetanol, generating an alkoxide intermediate (4a).
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Nucleophilic Substitution : Bromide ion attacks the C-2 position of the oxetane ring, forming intermediate 4b. Steric hindrance at C-3 directs selectivity toward C-2 .
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Hydrolysis : Water facilitates the final hydrolysis step, yielding the diol product .
Optimization Studies
Key parameters influencing the reaction include temperature and solvent polarity (Table 1) :
Temperature (°C) | Solvent | Time (h) | Yield (%) |
---|---|---|---|
0 | CH₂Cl₂ | 6 | 93 |
30 | CH₂Cl₂ | 2 | 97 |
40 | CH₂Cl₂ | 1.5 | 90 |
Elevated temperatures (>30°C) reduce yields due to side reactions, while anhydrous conditions prolong reaction times .
Epibromohydrin and p-Toluenesulfonic Acid Method
Traditional Synthesis
Prior to the CBr₄/PPh₃ method, this compound was synthesized via acid-catalyzed ring-opening of epibromohydrin using p-toluenesulfonic acid (PTSA) . This method affords a moderate yield of 65% and involves the following steps:
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Epoxide Activation : PTSA protonates the epoxide oxygen, enhancing electrophilicity.
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Nucleophilic Attack : Water attacks the less substituted carbon, leading to diol formation .
Limitations
The lower yield compared to the CBr₄/PPh₃ method stems from competitive polymerization and incomplete regioselectivity .
Bromination of Allyl Alcohol
Reactive Halogen Approach
A novel probe technique employs allyl alcohol and aqueous-phase reactive bromine species (Br*) to form this compound . The reaction mechanism involves:
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Electrophilic Addition : Br* adds across the double bond of allyl alcohol.
Yield Considerations
Yields are model-dependent, with calculated efficiencies tied to the relative rate constants of competing pathways (e.g., bromoform formation) . Experimental validation under controlled pH and bromide concentrations is necessary for reproducibility .
Comparative Analysis of Methods
Method | Yield (%) | Conditions | Scalability |
---|---|---|---|
CBr₄/PPh₃ Ring-Opening | 81 | Mild (30°C, CH₂Cl₂) | High |
Epibromohydrin/PTSA | 65 | Acidic, Elevated T | Moderate |
Allyl Alcohol Bromination | Modeled | Aqueous, pH-dependent | Theoretical |
The CBr₄/PPh₃ method outperforms others in yield and operational simplicity, making it the preferred industrial route . The allyl alcohol approach remains exploratory but offers potential for green chemistry adaptations .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1,2-propanediol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Major Products:
Scientific Research Applications
Introduction to 3-Bromo-1,2-Propanediol
This compound (also known as alpha-bromohydrin) is an organic compound with the molecular formula C₃H₇BrO₂. It is primarily recognized for its utility in various scientific applications, including organic synthesis, analytical chemistry, and biochemistry. This article explores the diverse applications of this compound, supported by case studies and data tables that illustrate its significance in research and industry.
Synthetic Applications
1. Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be synthesized through various methods, including the bromination of 3-oxetanol using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), which yields high purity and good yields (up to 97%) under mild conditions . This method showcases the compound's potential in synthesizing other brominated derivatives.
2. Carbonyl Protecting Agent
Due to its ability to form stable ethers and esters, this compound is utilized as a protecting group for carbonyl compounds during synthetic procedures. This application is crucial in multi-step organic syntheses where selective reactions are necessary .
Analytical Applications
1. Detection of Contaminants
In food chemistry, this compound has been analyzed as a contaminant in carbohydrate-rich foods. It is often detected alongside other halogenated compounds like acrylamide and chloropropanols during heat-induced contaminant studies . The compound's presence can indicate specific processing conditions or ingredient interactions.
2. Environmental Monitoring
Research has shown that this compound can be used as a marker for assessing the degradation of organic pollutants in wastewater treatment processes. Its behavior under various pH conditions has been studied to optimize removal methods for trace organic contaminants from industrial effluents .
Biochemical Applications
1. Toxicological Studies
Studies have indicated that this compound exhibits toxicological effects in biological systems. For instance, it has been shown to induce diuresis and glucosuria when administered to animal models, highlighting its potential impact on renal function . Understanding these effects is essential for evaluating safety profiles in pharmaceuticals and food additives.
2. Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it inhibits glycerol 3-phosphate dehydrogenase activity in boar spermatozoa, which can affect reproductive biology studies .
Case Study 1: Synthesis Efficiency
A study demonstrated the efficient synthesis of this compound from 3-oxetanol using CBr₄/PPh₃ under varying temperatures. The yield was optimized at different temperatures with results showing that yields were highest at around 30°C (97%) but decreased with higher temperatures due to byproduct formation .
Case Study 2: Environmental Impact
Mechanism of Action
Mechanism: 3-Bromo-1,2-propanediol exerts its effects primarily through its ability to act as an alkylating agent, reacting with nucleophilic sites in biological molecules .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Toxicity Profile:
Its oxidation products, such as 3-bromolactic acid, exhibit transient biological activity .
Comparison with Structurally Similar Compounds
1,2-Propanediol (Propylene Glycol)
Chemical Formula : C₃H₈O₂; Molecular Weight : 76.09 g/mol .
Physical Properties :
- Boiling point: 188.6°C; Freezing point: -60°C .
- Lower density (1.036 g/cm³) compared to 3-bromo-1,2-propanediol.
Functional Differences :
- Reactivity : Lacks a bromine atom, making it less reactive in substitution reactions.
- Applications : Primarily used as a food additive, antifreeze, and solvent, contrasting with this compound’s role in synthetic chemistry .
- Toxicity : Generally recognized as safe (GRAS), unlike the corrosive and toxic brominated analog .
3-Chloro-1,2-propanediol
Chemical Formula : C₃H₇ClO₂; Molecular Weight : 110.54 g/mol.
Comparison :
- Reactivity : Chlorine is a better leaving group than bromine in nucleophilic substitutions, but bromine’s larger atomic size may enhance reaction rates in specific contexts (e.g., alkylation reactions) .
- Applications : Used similarly in radiosynthesis and DNA chip preparation, but 3-bromo derivatives are preferred for certain intermediates due to bromine’s reactivity .
3-Fluoro-1,2-propanediol
Chemical Formula : C₃H₇FO₂; Molecular Weight : 106.09 g/mol .
Key Contrasts :
- Electronegativity : Fluorine’s high electronegativity reduces its leaving group ability, making it less suitable for substitution reactions compared to bromine.
- Applications : Valued in fluorination reactions for agrochemicals and materials science, whereas brominated analogs are more reactive in cross-coupling reactions .
3-Phenoxy-1,2-propanediol
Chemical Formula : C₉H₁₂O₃; Molecular Weight : 168.19 g/mol .
Functional Differences :
- Substituent Effects: The phenoxy group confers antimicrobial properties, leading to clinical use in treating fungal infections, unlike the brominated variant’s synthetic utility .
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Toxicity Profile |
---|---|---|---|---|---|
This compound | C₃H₇BrO₂ | 167.99 | ~113 | Synthetic intermediates, radiochemistry | Skin corrosive (Category 1B) |
1,2-Propanediol | C₃H₈O₂ | 76.09 | 188.6 | Antifreeze, food additive | GRAS |
3-Chloro-1,2-propanediol | C₃H₇ClO₂ | 110.54 | N/A | Radiochemistry, alkylation reagents | Moderate toxicity |
3-Fluoro-1,2-propanediol | C₃H₇FO₂ | 106.09 | N/A | Fluorination in agrochemicals | Limited data |
3-Phenoxy-1,2-propanediol | C₉H₁₂O₃ | 168.19 | N/A | Antimicrobial agents | Low toxicity in topical use |
Reactivity Trends
- Halogen Effects : Bromine’s polarizability enhances its leaving group ability compared to chlorine and fluorine, making it ideal for nucleophilic substitutions .
- Biological Activity : Brominated derivatives exhibit higher toxicity due to bromine’s ability to form reactive intermediates, as seen in renal effects in vivo .
Biological Activity
3-Bromo-1,2-propanediol (also known as α-glycerol bromohydrin) is a brominated compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on various research findings.
- Chemical Formula : C₃H₇BrO₂
- CAS Number : 4704-77-2
- Molecular Weight : 155.99 g/mol
- Physical State : Liquid at room temperature
This compound exhibits biological activity primarily through its interactions with cellular components. It is known to affect various biochemical pathways:
- Thiol Interaction : The compound can oxidize thiol groups in proteins, leading to alterations in protein function and cellular signaling pathways. This reaction is similar to that observed with other brominated compounds, where the oxidation of thiols can result in cell death or growth inhibition under certain conditions .
- Bactericidal Activity : Similar to its analogs, this compound has demonstrated antimicrobial properties. Studies indicate it may exhibit bacteriostatic effects against Gram-negative bacteria through the production of reactive oxygen species (ROS) resulting from thiol oxidation .
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens:
- Bacteria : It has been observed to inhibit the growth of several bacterial strains, particularly Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for certain strains has been reported as low as 13 µg/ml .
- Fungi : While less effective than against bacteria, it also exhibits antifungal activity, albeit at higher concentrations compared to its antibacterial effects .
Toxicological Studies
Toxicological assessments have highlighted both beneficial and adverse effects:
- Acute Toxicity : In animal studies, administration of this compound resulted in diuresis and glucosuria in male rats but did not significantly affect kidney metabolic activity . The acute dermal LD50 was reported between 64 - 160 mg/kg body weight, indicating moderate toxicity .
- Skin Sensitization : Research suggests that while this compound can lead to skin sensitization reactions due to formaldehyde release during metabolism, the actual sensitization mechanism may involve more complex interactions with skin proteins .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Q & A
Q. Basic: What are the optimal synthetic routes for 3-Bromo-1,2-propanediol, and how do their yields compare?
Answer:
Two primary synthesis methods are documented:
- Epoxybromopropane route : Reacting epoxybromopropane under controlled hydrolysis conditions yields this compound with ~42% efficiency.
- (±)-Epoxypropanol route : Using (±)-epoxypropanol as a precursor achieves a significantly higher yield of ~95% due to improved stereochemical control and reduced side reactions .
Methodological Note : The latter method is preferred for scale-up due to its efficiency. Reaction parameters such as temperature (ambient to 60°C), solvent polarity, and catalyst selection (e.g., acid/base) critically influence yield .
Q. Basic: How is this compound utilized as a protecting reagent in organic synthesis?
Answer:
this compound acts as a carbonyl-protecting agent by forming stable cyclic acetals or ketals with aldehydes/ketones. This protects reactive carbonyl groups during multi-step syntheses, particularly in carbohydrate and polyol chemistry.
Key Applications :
- Temporary masking of carbonyl functionalities to prevent undesired nucleophilic attacks.
- Facilitating regioselective modifications in complex molecules (e.g., steroids or glycosides) .
Q. Basic: What analytical techniques are recommended for quantifying this compound in complex matrices like oils or biological samples?
Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard:
Derivatization : Convert this compound to volatile derivatives (e.g., phenylboronic acid adducts) for enhanced detection .
Isotope Dilution : Use deuterated internal standards (e.g., 3-MCPD-d5) to correct for matrix effects.
Validation : Recovery rates range from 89–108% with detection limits as low as 0.010 mg/kg in lipid-rich matrices .
Alternative : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for polar matrices .
Q. Advanced: How does this compound interact in enzyme-catalyzed hydrolysis reactions?
Answer:
this compound serves as a substrate analog in enzyme mechanism studies. For example:
- Cif protease assay : Hydrolysis by Pseudomonas Cif protease produces diols, monitored via GC-MS. The bromine substituent slows reaction kinetics compared to chloro analogs, enabling intermediate trapping .
Experimental Design : - Use 20 µM enzyme, 10 mM substrate, and 37°C incubation.
- Activity units (1 U = 1 µmol/min) are quantified against a this compound standard curve .
Q. Advanced: What are the metabolic and toxicological implications of this compound exposure in model organisms?
Answer:
- Metabolism : In rats, this compound is oxidized to 3-bromolactate and 3-bromopyruvate , which induce transient diuresis and glucosuria. These metabolites disrupt renal tubular function but show no acute cytotoxicity in vitro .
- Comparative Toxicology : While structurally similar to 3-Monochloro-1,2-propanediol (a Group 2B carcinogen), this compound lacks conclusive carcinogenicity data. Mechanistic studies suggest bromine’s higher electronegativity may alter reactivity compared to chlorine .
Q. Advanced: How can solid-base catalysts optimize the synthesis of this compound derivatives?
Answer:
Case Study : Synthesis of 3-methylamino-1,2-propanediol from this compound:
- Catalyst : Triethylamine-functionalized solid bases enhance nucleophilic substitution with methylamine.
- Optimized Conditions :
- Molar ratio (this compound:methylamine) = 1:8
- Temperature = 60°C, Pressure = 0.20 MPa, Time = 3.5 h
- Yield : 91.9% with >99.5% purity (validated by GC, FT-IR, and NMR) .
Mechanistic Insight : Solid bases reduce side reactions (e.g., elimination) by stabilizing transition states.
Properties
IUPAC Name |
3-bromopropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963729 | |
Record name | 3-Bromopropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4704-77-2 | |
Record name | 3-Bromo-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4704-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromopropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALPHA-BROMOHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS532NK8NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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